(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and two fluorine atoms. Its distinct configuration makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[310]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable precursor under controlled conditions to form the bicyclic core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[310]hexane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can significantly alter the properties of a molecule, including its metabolic stability and interaction with biological targets.
Medicine
In medicine, (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is investigated for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its fluorine atoms may impart unique characteristics such as increased resistance to degradation or enhanced performance in specific applications.
Mechanism of Action
The mechanism of action of (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The tert-butoxycarbonyl group may also play a role in protecting the compound from metabolic degradation, allowing it to exert its effects for a longer duration.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid shares similarities with other bicyclic compounds that contain fluorine atoms and tert-butoxycarbonyl groups. Examples include:
- (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- (1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of two fluorine atoms. This configuration can result in distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-6(8(15)16)4-5-7(14)11(5,12)13/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTRNSGAOYAQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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